molecular formula C16H21N B11878339 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- CAS No. 78877-20-0

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)-

Katalognummer: B11878339
CAS-Nummer: 78877-20-0
Molekulargewicht: 227.34 g/mol
InChI-Schlüssel: RNYBWLXPBJWIAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro(45)dec-1-ene, 6-(phenylmethyl)- is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- typically involves spirocyclization reactions. One efficient method is the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety . For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar spirocyclization techniques with optimization for large-scale synthesis. The use of gold catalysts and controlled reaction conditions would be essential for achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Wissenschaftliche Forschungsanwendungen

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being explored for its potential therapeutic properties.

    Industry: It can be used in the production of materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- involves its interaction with molecular targets through its spirocyclic structure. The nitrogen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Azaspiro(4.5)dec-1-ene, 6-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

78877-20-0

Molekularformel

C16H21N

Molekulargewicht

227.34 g/mol

IUPAC-Name

6-benzyl-6-azaspiro[4.5]dec-3-ene

InChI

InChI=1S/C16H21N/c1-2-8-15(9-3-1)14-17-13-7-6-12-16(17)10-4-5-11-16/h1-4,8-10H,5-7,11-14H2

InChI-Schlüssel

RNYBWLXPBJWIAF-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C2(C1)CCC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.